
Phosphate dibasic-d2 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphate dibasic-d2 (sodium), also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4. It is one of several sodium phosphates and is commonly used in various industrial, biological, and chemical applications. This compound is known for its buffering capacity and is often used in the preparation of phosphate buffers.
準備方法
Synthetic Routes and Reaction Conditions
Phosphate dibasic-d2 (sodium) can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of phosphate dibasic-d2 (sodium) typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate:
CaHPO4+NaHSO4→NaH2PO4+CaSO4
In the second step, the resulting solution of monosodium phosphate is partially neutralized with sodium hydroxide:
NaH2PO4+NaOH→Na2HPO4+H2O
化学反応の分析
Types of Reactions
Phosphate dibasic-d2 (sodium) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in buffering and neutralization reactions.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by sodium atoms.
Common Reagents and Conditions
Common reagents used in reactions with phosphate dibasic-d2 (sodium) include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving phosphate dibasic-d2 (sodium) include various sodium phosphates and water. For example, reacting with hydrochloric acid produces monosodium phosphate and sodium chloride:
Na2HPO4+HCl→NaH2PO4+NaCl
科学的研究の応用
Phosphate dibasic-d2 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of phosphate buffers for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.
Industry: Applied in water treatment processes, food processing, and as a cleaning agent.
作用機序
Phosphate dibasic-d2 (sodium) exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to form sodium ions and hydrogen phosphate ions, which can react with hydrogen ions or hydroxide ions to stabilize the pH.
類似化合物との比較
Phosphate dibasic-d2 (sodium) is similar to other sodium phosphates, such as monosodium phosphate (NaH2PO4) and trisodium phosphate (Na3PO4). it is unique in its buffering capacity and is often preferred in applications requiring a neutral pH.
List of Similar Compounds
- Monosodium phosphate (NaH2PO4)
- Trisodium phosphate (Na3PO4)
- Dipotassium phosphate (K2HPO4)
- Diammonium phosphate ((NH4)2HPO4)
Phosphate dibasic-d2 (sodium) stands out due to its balanced pH and versatility in various applications.
特性
分子式 |
HNa2O4P |
|---|---|
分子量 |
142.965 g/mol |
IUPAC名 |
disodium;deuterio phosphate |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD |
InChIキー |
BNIILDVGGAEEIG-DYCDLGHISA-L |
異性体SMILES |
[2H]OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


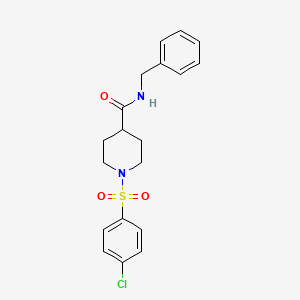
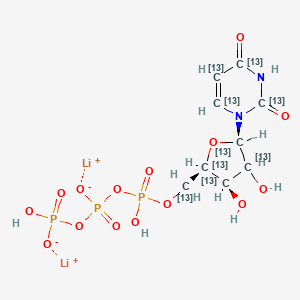

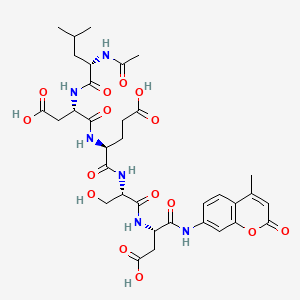
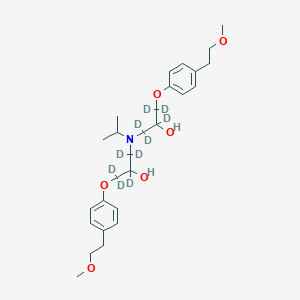


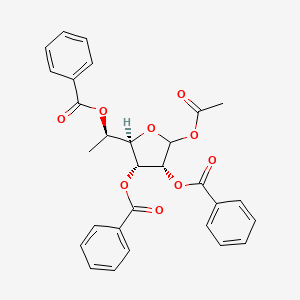
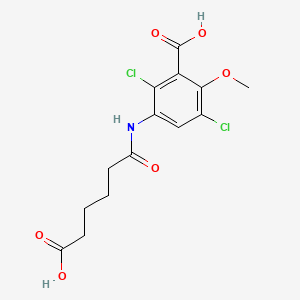
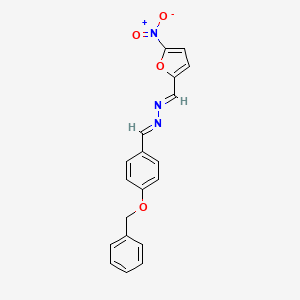
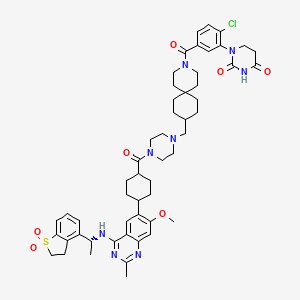
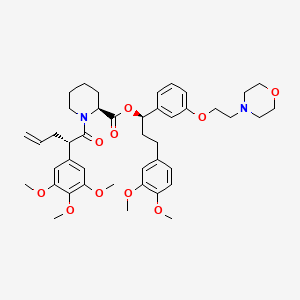
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
